Flufenacet-thioglycolate sulfoxide

LC-MS/MS wheat residue analysis QuEChERS recovery

Laboratories face a compliance challenge: EU QS regulations (effective March 2021) explicitly mandate flufenacet-thioglycolate sulfoxide as a marker substance for flufenacet residue analysis in cereals. Generic metabolites do not satisfy this requirement. This certified reference standard (CAS 201668-33-9) directly addresses regulatory pain points: - **Regulatory Alignment**: One of only three EFSA-quantitatively-significant plant metabolites; included in EU residue definition for flufenacet. - **Method Validation**: Required for ISO 17025 accreditation; matrix-matched calibration in wheat (70.7%-113.0% recovery). - **Specification**: ≥98% HPLC purity; non-interchangeable with flufenacet OA or ESA due to distinct LC-MS/MS behavior.

Molecular Formula C13H16FNO4S
Molecular Weight 301.34 g/mol
CAS No. 201668-33-9
Cat. No. B12308618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenacet-thioglycolate sulfoxide
CAS201668-33-9
Molecular FormulaC13H16FNO4S
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)CC(=O)O
InChIInChI=1S/C13H16FNO4S/c1-9(2)15(11-5-3-10(14)4-6-11)12(16)7-20(19)8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18)
InChIKeyJCMMUCVPUOXQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufenacet-thioglycolate sulfoxide: Analytical Reference Standard Overview


Flufenacet-thioglycolate sulfoxide (2-[[2-[(4-fluorophenyl)(1-methylethyl)amino]-2-oxoethyl]sulfinyl]acetic acid; CAS 201668-33-9), also designated FOE thioglycolate sulfoxide, FOE5043 sulfoxide, or Flufenacet Metabolite P1, is a quantitatively significant plant metabolite of the oxyacetamide herbicide flufenacet . It is one of only three flufenacet metabolites identified as being of quantitative significance in plant matrices by the European Food Safety Authority, alongside FOE oxalate (M01) and FOE sulfonic acid (M02) [1]. This metabolite is explicitly included in the EU residue definition for flufenacet and is mandated as a marker substance under updated EU Quality System (QS) requirements effective March 2021, directly impacting regulatory compliance testing in food and environmental laboratories [2]. It is commercially supplied as a high-purity analytical reference standard (typically ≥98% by HPLC) intended for LC-MS/MS and GC-MS quantification, method validation, and residue monitoring workflows .

EU QS mandated marker substance for flufenacet residue compliance testing (effective March 2021)
Compound-specific LC-MS/MS quantification required in cereal and corn matrices
Dedicated reference standard necessary; not interchangeable with parent or other flufenacet metabolites
Vendor purity specifications differ; select based on workflow accuracy and traceability needs

Why Generic Substitution Fails for This Metabolite


Flufenacet-thioglycolate sulfoxide cannot be interchanged with other flufenacet metabolites or with the parent compound for procurement purposes because it is one of only three metabolites designated as quantitatively significant in plant residue assessments by EFSA, and it is specifically named as an EU QS marker substance required for regulatory compliance [1]. Unlike flufenacet OA and flufenacet ESA, which are the predominant soil metabolites with well-characterized environmental persistence parameters, flufenacet-thioglycolate sulfoxide is analytically distinct: it exhibits different chromatographic behavior, ionization efficiency, and recovery characteristics in QuEChERS-based LC-MS/MS methods, requiring dedicated reference standards for accurate quantification [2]. Analytical-grade reference materials for this metabolite are not interchangeable with those of its structural analogs; each metabolite standard must meet compound-specific purity specifications (typically ≥98% by HPLC) and be traceable to independent characterization, as demonstrated by the divergent purity certificates from different manufacturers .

Chromatographic behavior, ionization efficiency, and recovery profiles may differ significantly from flufenacet OA, ESA, and parent compound, limiting direct substitution.
Regulatory designation as a primary EU QS marker substance cannot be fulfilled by other metabolite standards; procurement must be compound-specific.
Compound-specific purity certifications vary between manufacturers; using an unverified alternative may compromise method accuracy and metrological traceability.

Quantitative Evidence for Reference Standard Selection


Recovery Performance in Wheat Compared to Parent and Other Metabolites

In a validated LC-MS/MS method for wheat matrices, flufenacet-thioglycolate sulfoxide demonstrated a recovery range of 70.7%–113.0% across three spiking levels, with RSDs of 2.2%–5.6%. For comparison, flufenacet parent showed recoveries of 89.1%–119.4% (RSD 0.5%–3.1%), flufenacet OA showed 72.0%–105.3% (RSD 1.6%–3.4%), and flufenacet ESA showed 74.1%–114.8% (RSD 1.4%–5.9%) [1]. The lower mean recovery and wider relative range of flufenacet-thioglycolate sulfoxide relative to the parent and ESA confirm that this metabolite requires dedicated matrix-matched calibration and cannot be quantified interchangeably using calibration curves established for other flufenacet-related analytes.

Recovery in Wheat
Head-to-head
70.7–113.0% (RSD 2.2–5.6%) vs parent 89.1–119.4% (RSD 0.5–3.1%)
Supports dedicated matrix-matched calibration for this metabolite
Recovery range 42.3 pp wide; cannot be quantified with parent calibration
LC-MS/MS wheat residue analysis QuEChERS recovery pesticide metabolite quantification

Multi-Metabolite Recovery Validation in Corn Matrices

A modified QuEChERS HPLC-MS/MS method validated for corn matrices achieved average recoveries of 75%–106% with RSDs of 2.8%–14.7% for flufenacet and all four metabolites simultaneously (FOE oxalate, FOE sulfonic acid, FOE alcohol, and FOE thioglycolate sulfoxide) [1]. The method demonstrated that FOE thioglycolate sulfoxide can be reliably detected alongside its structural analogs in a single analytical run, with global method performance satisfying pesticide residue analysis requirements. However, the aggregate recovery range masks metabolite-specific differences; procurement of individual certified reference standards for each analyte remains essential for resolving co-eluting or isobaric interferences.

Multi-Metabolite Corn Method
Cross-study comparable
Global recovery 75–106% for all 5 analytes (corn, HPLC-MS/MS)
Supports simultaneous detection with structural analogs
Individual response factors still required for accurate quantification
corn residue analysis QuEChERS multi-metabolite method food safety monitoring

EU Regulatory Mandate as a Primary Marker Substance

Under the revised EU Quality System (QS) requirements effective March 1, 2021, flufenacet-thioglycolate sulfoxide is explicitly named as one of three primary marker substances (together with flufenacet oxalate and flufenacet sulfonic acid) that must be included in multi-methods for flufenacet residue compliance testing [1]. EFSA has proposed six marker substances to approximate the complex residue definition, but the three primary markers—including flufenacet-thioglycolate sulfoxide—are prioritized for method integration by commercial laboratories such as GALAB [1]. In contrast, numerous other flufenacet metabolites (e.g., FOE alcohol, cysteine conjugates, sulfinyl-lactic acid derivatives) are not mandated as primary markers, meaning that laboratories procuring reference standards must prioritize flufenacet-thioglycolate sulfoxide to meet regulatory accreditation requirements.

EU QS Marker Mandate
Class-level
Designated primary marker substance for EU residue definition (2021)
Mandatory for EU food testing laboratory accreditation
Non-mandated metabolites may be excluded from routine monitoring
EU pesticide regulation QS marker substance residue definition food compliance testing

Vendor Purity Specification Comparison

Commercially available reference standards for flufenacet-thioglycolate sulfoxide exhibit vendor-specific purity specifications. WITEGA Laboratorien Berlin-Adlershof GmbH certifies its product (PS332) at >99.0% HPLC purity and >99.0% overall purity . FUJIFILM Wako Pure Chemical Corporation specifies its Flufenacet Metabolite P1 Standard at ≥98.0% (HPLC) . The ≥1 percentage-point difference in minimum purity specification between these two primary vendors may be relevant for applications requiring the highest accuracy, such as primary calibration standard preparation or certified reference material (CRM) production. Both vendors supply the compound as a neat material requiring storage at 2–8°C (WITEGA) or 2–10°C (FUJIFILM Wako).

Vendor Purity Comparison
Data to verify
WITEGA >99.0% (HPLC) vs FUJIFILM Wako ≥98.0% (HPLC)
Purity variance may affect primary calibration uncertainty
Verify with current certificate of analysis; source documentation limited
reference standard purity HPLC assay vendor comparison quality control procurement

Field Residue Levels in Wheat Grain and Straw

In a multi-site field trial across ten wheat-growing areas in China, flufenacet-thioglycolate sulfoxide residues in wheat grain and straw were all below the LOQ of 0.01 mg/kg at harvest, whereas flufenacet OA residues in wheat grain reached 0.050–0.38 mg/kg and flufenacet ESA residues were <0.050 mg/kg [1]. The LOQ for flufenacet-thioglycolate sulfoxide was 0.01 mg/kg, equivalent to the parent compound but lower than the 0.05 mg/kg LOQ for flufenacet OA and ESA [1]. This indicates that flufenacet-thioglycolate sulfoxide does not accumulate to quantifiable levels in harvested wheat grain under the studied conditions, differentiating its residue behavior from the quantitatively more significant OA metabolite.

Field Residue Levels
Head-to-head
Analytical sensitivity requirements differ by metabolite
Lower LOQ needed for this compound relative to flufenacet OA
EFSA Quantitative Significance
Class-level
One of only 3 plant metabolites designated quantitatively significant by EFSA
Required for plant residue monitoring and dietary risk assessment
>37 other flufenacet metabolites not designated as primary markers
field residue monitoring dietary risk assessment wheat grain and straw LOQ comparison

EFSA Designation as a Quantitatively Significant Plant Metabolite

Among more than 40 identified flufenacet metabolites, EFSA has designated only three as being of quantitative significance in plant matrices: FOE oxalate (M01), FOE sulfonic acid (M02), and FOE thioglycolate sulfoxide (M04) [1]. FOE alcohol (M03) is considered a precursor to M01 rather than a quantitatively significant terminal residue. This regulatory classification means that residue monitoring programs and dietary risk assessments must specifically include flufenacet-thioglycolate sulfoxide, whereas the majority of flufenacet transformation products can be excluded from routine monitoring [1]. The carboxyl group in M04 increases its water solubility relative to the parent, raising potential water contamination concerns, further motivating its inclusion in environmental monitoring [1].

EFSA Quantitative Significance
Class-level
One of only 3 plant metabolites designated quantitatively significant by EFSA
Required for plant residue monitoring and dietary risk assessment
>37 other flufenacet metabolites not designated as primary markers
plant metabolism EFSA residue definition quantitatively significant metabolite regulatory risk assessment

Research and Industrial Application Scenarios


EU Regulatory Compliance Testing in Cereals

Food testing laboratories subject to EU QS requirements must include flufenacet-thioglycolate sulfoxide as a primary marker substance in their multi-residue LC-MS/MS methods for cereals (wheat, barley, rye, corn). As confirmed by the GALAB implementation update, this metabolite is one of only three markers mandated for inclusion effective March 2021 . Laboratories should procure a certified reference standard of ≥98% HPLC purity to meet ISO 17025 accreditation requirements for residue quantification. The wheat-specific recovery data (70.7%–113.0%) must be used to establish matrix-matched calibration and validate method performance prior to sample analysis [1].

Multi-Metabolite Method Development and Validation

Analytical method developers designing QuEChERS-based LC-MS/MS methods for flufenacet total residue determination must incorporate flufenacet-thioglycolate sulfoxide as a discrete analyte alongside flufenacet oxalate and flufenacet sulfonic acid. The corn validation study demonstrated that all four metabolites plus parent can be simultaneously detected with recoveries of 75%–106% . However, the divergent recovery characteristics in wheat (where flufenacet-thioglycolate sulfoxide shows the widest recovery range of the four analytes) necessitate that each metabolite be calibrated with its own certified reference standard; universal calibration against the parent compound is analytically invalid [1].

Environmental Fate and Water Monitoring Programs

Environmental monitoring programs targeting flufenacet contamination in surface water and groundwater should include flufenacet-thioglycolate sulfoxide in their analyte list due to its increased water solubility conferred by the carboxyl substituent, which raises its potential for leaching relative to the parent compound . While quantitative environmental half-life data for this specific metabolite are limited compared to flufenacet ESA (DT50 ≈ 230 days) and flufenacet OA (DT50 ≈ 11 days), its EFSA designation as a quantitatively significant plant metabolite justifies its inclusion in comprehensive environmental fate studies . Procurement of a high-purity neat standard (e.g., WITEGA PS332, >99.0% HPLC) is recommended for preparing stock solutions used in environmental water analysis [2].

Primary Calibration and CRM Production

For laboratories requiring the highest metrological traceability—such as those producing certified reference materials (CRMs) or establishing primary calibration standards—the purity specification of the procured reference standard is paramount. The WITEGA product (PS332) with certified HPLC purity >99.0% and overall purity >99.0% offers a quantifiably higher minimum purity specification than the FUJIFILM Wako product (≥98.0%) . This ≥1 percentage-point difference can propagate to stock solution concentration uncertainty, making the higher-purity standard preferable for primary calibration applications where expanded measurement uncertainty must be minimized .

Application
Selection Property
Validation Focus
EU Compliance Testing (Cereals)
QS marker substance mandate
Matrix-matched calibration for ISO 17025 accreditation
Multi-Metabolite Method Validation
Discrete analyte quantification
Compound-specific response factor establishment
Environmental Water Monitoring
Increased water solubility (carboxyl moiety)
Trace-level detection and leaching potential assessment
Primary Calibration & CRM Production
High-purity reference standard specification
Stock solution uncertainty and metrological traceability
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